2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-6-4-7(14-17-6)12-9(16)5-18-10-11-3-2-8(15)13-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSQKYZSWRSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O2S
- Molecular Weight : 252.31 g/mol
- Structural Characteristics : The compound features a pyrimidine ring, an isoxazole moiety, and a thioether linkage, which are significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary investigations indicate that the compound exhibits antimicrobial activity against various bacterial strains.
Pharmacological Effects
Recent studies have explored the pharmacological effects of this compound, highlighting its potential therapeutic applications:
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide exhibits significant antiproliferative effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Analgesic and Anti-inflammatory Properties
Research has indicated that this compound may also possess analgesic properties. In animal models, it demonstrated a reduction in pain responses comparable to established analgesics. The anti-inflammatory effects were assessed using carrageenan-induced paw edema models, where the compound significantly reduced inflammation markers .
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical chemistry. Below are key findings regarding its applications:
Anti-inflammatory Properties
Studies have demonstrated that derivatives containing thio and isoxazole groups can effectively inhibit inflammatory pathways. For instance, compounds similar to 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide have shown promising results in reducing edema in animal models, suggesting a potential for treating inflammatory diseases .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. Research indicates that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine and isoxazole components can enhance antibacterial efficacy.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways . Furthermore, combinations with other chemotherapeutic agents have been explored to enhance therapeutic outcomes.
Case Studies
Several case studies provide insights into the practical applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Isoxazole Moieties
Compounds sharing the N-(5-methyl-3-isoxazolyl)acetamide backbone exhibit variations in substituents that influence their properties:
Compounds with Thioether-Acetamide Linkages
Thioether-acetamide derivatives are recurrent in bioactive molecules, as seen in:
Key Insight : The thioether linkage in the target compound may improve membrane permeability compared to oxygen-based ethers, as seen in oxadiazole derivatives .
Pyrimidine-Containing Derivatives
Pyrimidine rings are critical for DNA/RNA interaction or enzyme inhibition:
Key Insight : The 4-hydroxy group on the pyrimidine ring in the target compound may confer antioxidant properties or modulate solubility, contrasting with unsubstituted or phenyl-substituted analogs .
Pharmacological Activity Comparisons
- Antibacterial Activity : Thiadiazole derivatives (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((hexahydroquinazolin-4-yl)thio)acetamide) show efficacy against Staphylococcus aureus , suggesting the target compound’s thioether-acetamide structure may share similar mechanisms.
- Enzyme Inhibition : Oxadiazole-thioacetamide hybrids () inhibit acetylcholinesterase, implying the target compound’s pyrimidine and isoxazole groups could target similar enzymes with enhanced specificity.
- Synthetic Efficiency : Acid-amine coupling (as in ) typically yields >95% purity for thioacetamides, suggesting scalable synthesis for the target compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the thioether linkage and amide coupling. Key intermediates are characterized via Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., H and C NMR) and Mass Spectrometry (MS) to verify molecular weight . Reaction conditions (temperature, solvent choice, pH) are critical for yield optimization, as seen in analogous compounds .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies involve incubating the compound under different pH buffers (e.g., pH 2–10) and temperatures (e.g., 25°C–60°C). Degradation products are monitored using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy , with kinetic modeling to determine half-life .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Common assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cell viability assays (e.g., MTT or resazurin) in cancer or inflammatory cell lines.
- Binding affinity studies via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Advanced Research Questions
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?
- Methodological Answer : Compare analogs with modifications to the pyrimidine, isoxazole, or thioether moieties. For example:
| Analog | Structural Modification | Observed Activity |
|---|---|---|
| Analog A | Pyrimidine → Thienopyrimidine | Enhanced anticancer activity |
| Analog B | Isoxazole → Oxadiazole | Reduced cytotoxicity |
| SAR trends are validated using molecular docking to predict binding modes and free energy calculations (e.g., MM/GBSA) . |
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. Solutions include:
- Meta-analysis of published data to identify confounding variables.
- Dose-response profiling to establish EC/IC consistency.
- Orthogonal assays (e.g., Western blotting for target validation) to confirm mechanistic hypotheses .
Q. How can computational methods optimize reaction yields during scale-up synthesis?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. Pair with Design of Experiments (DoE) to statistically optimize parameters (e.g., solvent polarity, catalyst loading). Real-time monitoring via Raman spectroscopy ensures reproducibility .
Q. What advanced techniques elucidate the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer : Use LC-MS/MS for plasma/tissue concentration measurements in rodent models. Compartmental modeling (e.g., non-linear mixed-effects) predicts absorption/distribution. Microsomal stability assays assess hepatic metabolism, while Caco-2 cell monolayers evaluate intestinal permeability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate off-target effects?
- Methodological Answer : Utilize chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions. Pair with CRISPR-Cas9 knockout screens to validate target specificity. Thermal shift assays (TSA) detect protein stabilization upon binding .
Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?
- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Machine learning classifiers (e.g., Random Forest) prioritize hit compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
